4-[(4-chlorobenzyl)amino]-N'-[(E)-1H-indol-3-ylmethylidene]benzohydrazide
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Overview
Description
4-{[(4-CHLOROPHENYL)METHYL]AMINO}-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound that features both indole and benzohydrazide moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-CHLOROPHENYL)METHYL]AMINO}-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation of 4-chlorobenzylamine with indole-3-carboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then reacted with benzohydrazide to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-CHLOROPHENYL)METHYL]AMINO}-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
4-{[(4-CHLOROPHENYL)METHYL]AMINO}-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-{[(4-CHLOROPHENYL)METHYL]AMINO}-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to active sites of enzymes, inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
- 2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone
Uniqueness
4-{[(4-CHLOROPHENYL)METHYL]AMINO}-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]BENZOHYDRAZIDE is unique due to its combination of indole and benzohydrazide moieties, which confer distinct biological activities. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C23H19ClN4O |
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Molecular Weight |
402.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methylamino]-N-[(E)-1H-indol-3-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C23H19ClN4O/c24-19-9-5-16(6-10-19)13-25-20-11-7-17(8-12-20)23(29)28-27-15-18-14-26-22-4-2-1-3-21(18)22/h1-12,14-15,25-26H,13H2,(H,28,29)/b27-15+ |
InChI Key |
ZRRHDGWZAGFMGP-JFLMPSFJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC=C(C=C3)NCC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC=C(C=C3)NCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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